molecular formula C7H6BrF2NO2S B8559960 N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

Cat. No. B8559960
M. Wt: 286.10 g/mol
InChI Key: QUYHWYUJIAYFIM-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

A mixture of N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide (2.20 g, 6.04 mmol) and sodium hydroxide (pellet) (1.20 g, 30.0 mmol) in tetrahydrofuran. (30 ml) and water (10 ml) was stirred for 2 hours at ambient temperature. After the solvent was evaporated in vacuo and the residue was acidified to pH 2 with 2M hydrochloride aqueous solution. The aqueous solution was extracted with ethyl acetate and the combined solution was washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was recrystallized from ethyl acetate and hexane to furnish 1.55 g (90% yield) of the title compound as a white solid.
Name
N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N:9](S(C)(=O)=O)[S:10]([CH3:13])(=[O:12])=[O:11])=[C:4]([F:18])[CH:3]=1.[OH-].[Na+].O>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][S:10]([CH3:13])(=[O:11])=[O:12])=[C:4]([F:18])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)N(S(=O)(=O)C)S(=O)(=O)C)F
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to separate solvent and sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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